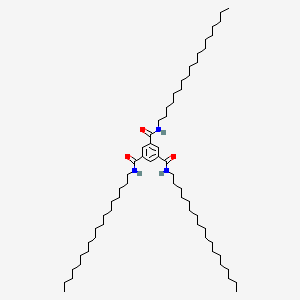
3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride
Descripción general
Descripción
3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN4O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a tetrazole ring attached to a benzene sulfonyl chloride group, which imparts unique chemical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It is known that the tetrazole group in the compound can interact with biological targets . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . More research is needed to determine the exact pathways affected by this compound.
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid+thionyl chloride→3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile
Catalysts: Base catalysts such as triethylamine
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed, such as sulfonamides, sulfonate esters, and sulfonate thiols.
Hydrolysis Product: 3-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid
Aplicaciones Científicas De Investigación
3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
- 3-(1H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid
- 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide
Uniqueness
3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is unique due to the presence of both a tetrazole ring and a sulfonyl chloride group. This combination imparts distinct reactivity and allows for a wide range of chemical modifications. Compared to similar compounds, it offers greater versatility in synthetic applications and potential for use in various fields.
Propiedades
IUPAC Name |
3-(tetrazol-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2S/c8-15(13,14)7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKSERGXGNTVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655672 | |
| Record name | 3-(1H-Tetrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094713-89-9 | |
| Record name | 3-(1H-Tetrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Magnesium, chloro[(dimethylphenylsilyl)methyl]-](/img/structure/B3045457.png)

![Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate](/img/structure/B3045462.png)






![Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester](/img/structure/B3045476.png)


